

## Application Notes and Protocols: Formulation Techniques for Dapagliflozin Propanediol Anhydrous

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of advanced formulation strategies for **dapagliflozin propanediol anhydrous**, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. The inherent physicochemical challenges of dapagliflozin, including its hygroscopicity and potential for solid-state transformations, necessitate innovative formulation approaches to ensure stability, bioavailability, and manufacturability.[1][2] This document details key formulation techniques, experimental protocols, and relevant characterization data to guide researchers in the development of robust dapagliflozin dosage forms.

# Physicochemical Properties and Formulation Challenges

Dapagliflozin propanediol monohydrate is the commercially available form, yet it can be susceptible to dehydration and amorphization under thermal stress.[3][4] The anhydrous form is a key intermediate and subject of research to develop more stable formulations.[1] Key challenges in formulating **dapagliflozin propanediol anhydrous** include its poor flowability and potential for hygroscopicity, which can impact blend uniformity and tablet compression.[1]

Table 1: Physicochemical Properties of Dapagliflozin and its Forms



| Property                    | Value / Observation                                                                                                     | Reference |
|-----------------------------|-------------------------------------------------------------------------------------------------------------------------|-----------|
| BCS Class                   | III                                                                                                                     |           |
| рКа                         | 12.57 (Strongest Acidic,<br>Predicted)                                                                                  |           |
| Log P                       | 2.52 (Predicted)                                                                                                        |           |
| Melting Point (Monohydrate) | Approximately 70°C - 79.5°C                                                                                             | [1][2]    |
| Hygroscopicity              | Dapagliflozin base and propanediol hydrate are highly hygroscopic.                                                      | [5]       |
| Solid-State Stability       | The propanediol monohydrate can lose its lattice structure at slightly elevated temperatures, leading to amorphization. | [3][6]    |

## **Advanced Formulation Techniques and Protocols**

To overcome the challenges associated with **dapagliflozin propanediol anhydrous**, several advanced formulation techniques have been explored. These include the development of amorphous solid dispersions, co-crystals, and nanostructured lipid carriers.

## **Amorphous Solid Dispersions (ASDs)**

Amorphous solid dispersions offer a promising approach to enhance the stability and dissolution of dapagliflozin. By dispersing the drug in a polymeric matrix, recrystallization can be inhibited.[7]

Protocol: Preparation of **Dapagliflozin Propanediol Anhydrous** ASD by Solvent Evaporation

- Polymer Selection: Select a suitable polymer such as Hydroxypropyl Methylcellulose (HPMC), Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS), or Polyvinylpyrrolidone (PVP) K-30.[7]
- Solvent System: Choose a common solvent system that solubilizes both dapagliflozin propanediol anhydrous and the selected polymer. A mixture of methanol and



dichloromethane is often effective.

- Preparation of Solution:
  - Dissolve **dapagliflozin propanediol anhydrous** and the polymer in the chosen solvent system. A common drug-to-polymer ratio to investigate is 1:1 to 1:10 by weight.[7]
  - Stir the solution until a clear solution is obtained.
- Solvent Removal:
  - Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
  - Further dry the resulting solid film/powder in a vacuum oven at a temperature below the glass transition temperature of the ASD for 24-48 hours to remove residual solvent.
- Characterization: Characterize the prepared ASD using Powder X-ray Diffraction (PXRD) to confirm its amorphous nature, Differential Scanning Calorimetry (DSC) to determine the glass transition temperature, and dissolution testing to assess drug release.

Table 2: Characterization Data for Dapagliflozin Solid Forms



| Solid Form                                  | Analytical<br>Technique | Key Findings                                                                                                                | Reference |
|---------------------------------------------|-------------------------|-----------------------------------------------------------------------------------------------------------------------------|-----------|
| Dapagliflozin<br>Propanediol<br>Monohydrate | TGA                     | Weight loss begins at approximately 58.7°C.                                                                                 | [1]       |
| Dapagliflozin<br>Propanediol<br>Monohydrate | DSC                     | Shows endothermic transitions corresponding to dehydration and desolvation.                                                 | [1]       |
| Dapagliflozin<br>Propanediol<br>Monohydrate | PXRD                    | Exhibits a characteristic crystalline pattern with peaks at 20 angles of 8.05°, 15.14°, 17.06°, 18.95°, 23.94°, and 31.68°. | [1]       |
| Amorphous<br>Dapagliflozin                  | PXRD                    | Lack of sharp peaks,<br>showing a halo<br>pattern.                                                                          | [1]       |

## Co-crystals

Co-crystallization is a technique used to modify the physicochemical properties of an active pharmaceutical ingredient (API) by incorporating a co-former into the crystal lattice. This can lead to improved stability, solubility, and dissolution rates.

Protocol: Preparation of Dapagliflozin-Citric Acid Co-crystal

- Stoichiometry: A 1:1 molar ratio of dapagliflozin to citric acid has been shown to be effective.

  [4]
- Solvent Selection: Isopropyl acetate is a suitable solvent for this co-crystallization.[8]
- Procedure:



- Suspend dapagliflozin and anhydrous citric acid in isopropyl acetate at room temperature.
   [8]
- Stir the mixture for a designated period (e.g., 2 hours). Additional solvent may be added during stirring.[8]
- Isolate the resulting solid by filtration and wash with the solvent.[8]
- Dry the co-crystals under vacuum.
- Characterization: Confirm the formation of the co-crystal using PXRD, DSC, and Fourier-Transform Infrared (FTIR) spectroscopy. The dissolution profile should be compared to that of the parent API.

Table 3: Equilibrium Solubility of Dapagliflozin Forms in Various Media

| Active Ingredient                               | Media  | Equilibrium<br>Solubility (mg/mL) | Reference |
|-------------------------------------------------|--------|-----------------------------------|-----------|
| Dapagliflozin (DAP)                             | pH 1.2 | 0.90                              | [2]       |
| pH 4.0                                          | 0.94   | [2]                               |           |
| pH 6.8                                          | 0.81   | [2]                               | _         |
| Water                                           | 0.86   | [2]                               | _         |
| Dapagliflozin Propanediol Monohydrate (DAP- PH) | pH 1.2 | 1.68                              | [9]       |
| pH 4.0                                          | 1.74   | [9]                               |           |
| pH 6.8                                          | 1.60   | [9]                               | _         |
| Water                                           | 1.70   | [9]                               |           |

## **Nanostructured Lipid Carriers (NLCs)**

### Methodological & Application





NLCs are a second generation of lipid nanoparticles, composed of a blend of solid and liquid lipids, which can improve drug loading and stability.

Protocol: Preparation of Dapagliflozin Propanediol Monohydrate NLCs

This protocol is based on general NLC preparation techniques as specific details for dapagliflozin NLCs are limited in the provided search results.

#### · Lipid Phase Preparation:

- Select a solid lipid (e.g., glyceryl monostearate) and a liquid lipid (e.g., oleic acid).
- Melt the solid and liquid lipids together at a temperature above the melting point of the solid lipid.
- Dissolve dapagliflozin propanediol in the molten lipid mixture.

#### • Aqueous Phase Preparation:

- Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188) and a cosurfactant (e.g., Tween 80).
- Heat the aqueous phase to the same temperature as the lipid phase.

#### · Emulsification:

- Add the hot lipid phase to the hot aqueous phase under high-speed homogenization to form a coarse emulsion.
- Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.

#### Cooling and NLC Formation:

 Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form NLCs.



 Characterization: Analyze the NLCs for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and in vitro drug release.[10]

## **Analytical and Characterization Protocols**

Accurate and robust analytical methods are crucial for the successful development of dapagliflozin formulations.

## **Dissolution Testing**

Protocol: Dissolution Testing for Immediate-Release Dapagliflozin Tablets

- Apparatus: USP Apparatus II (Paddles).[11]
- Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) or 0.1N HCl.[11][12]
- Temperature: 37 ± 0.5°C.[11]
- Agitation Speed: 50 rpm.[11]
- Sampling Times: 5, 10, 15, 20, and 25 minutes.[12]
- Quantification: Use a validated UV-Vis spectrophotometric method at 224 nm or an RP-HPLC method.[11]

Table 4: Dissolution Profile of Commercial Dapagliflozin Tablets

| Time (min) | % Drug Dissolved (in pH<br>1.2 at 50 rpm) | Reference |
|------------|-------------------------------------------|-----------|
| 15         | >85%                                      | [13]      |

## **Stability Indicating RP-HPLC Method**

Protocol: RP-UPLC Method for Dapagliflozin Propanediol Monohydrate

- Column: Bridge Ethylene Hybride (BEH) C18 column (50mm × 2.1 mm, 1.7μm).[14]
- Mobile Phase: Water: Acetonitrile (60:40 v/v).[14]



• Flow Rate: 0.5 mL/min.[14]

Detection: UV at 223 nm.[14]

• Column Temperature: 30°C.[14]

Retention Time: Approximately 0.77 min.[14]

 Forced Degradation: The method should be validated for its stability-indicating properties by subjecting the drug to acidic, basic, oxidative, thermal, and photolytic stress conditions.[14]
 [15]

## **Visualizations**

## Signaling Pathway: Mechanism of Action of Dapagliflozin





Check Availability & Pricing

Click to download full resolution via product page

Caption: Mechanism of action of Dapagliflozin via SGLT2 inhibition.

**Experimental Workflow: Formulation and Characterization** 





Click to download full resolution via product page

Caption: Workflow for dapagliflozin formulation and characterization.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Dapagliflozin propanediol anhydrous | 1971128-01-4 | Benchchem [benchchem.com]
- 2. Improved Manufacturability and In Vivo Comparative Pharmacokinetics of Dapagliflozin Cocrystals in Beagle Dogs and Human Volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dapagliflozin-citric acid cocrystal showing better solid state properties than dapagliflozin -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel dapagliflozin di-L-proline cocrystal-loaded tablet: preparation, physicochemical characterization, and pharmacokinetics in beagle dogs and mini-pigs PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US20150307540A1 Amorphous form of dapagliflozin 1,2-propanediol Google Patents [patents.google.com]
- 8. WO2015198227A1 Co-crystal of dapagliflozin with citric acid Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Formulation & Evaluation of Dapagliflozin Propanediol Monohydrate NLCs. [ijaresm.com]
- 11. In Vitro Dissolution Profile of Dapagliflozin: Development, Method Validation, and Analysis of Commercial Tablets PMC [pmc.ncbi.nlm.nih.gov]
- 12. DEVELOPMENT AND VALIDATION OF DISSOLUTION TEST METHOD FOR DAPAGLIFLOZIN USING RP-HPLC AND UV SPECTROPHOTOMETER - IJPRS [ijprs.com]
- 13. scispace.com [scispace.com]
- 14. rjptonline.org [rjptonline.org]
- 15. ijrpr.com [ijrpr.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Formulation Techniques for Dapagliflozin Propanediol Anhydrous]. BenchChem, [2025]. [Online PDF].



Available at: [https://www.benchchem.com/product/b3060979#formulation-techniques-for-dapagliflozin-propanediol-anhydrous-in-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com